Cy7 carboxylic acid
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Overview
Description
Cy7 carboxylic acid, also known as heptamethine cyanine dye, is a near-infrared fluorescent dye. It is part of the cyanine dye family, which is known for its extensive use in biological labeling and imaging due to its unique photophysical properties. This compound is particularly valued for its high extinction coefficient and long-wavelength absorption and emission, making it ideal for in vivo imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cy7 carboxylic acid is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically starts with the preparation of an indole or benzothiazole derivative, which is then reacted with a suitable aldehyde to form the polymethine chain.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesis is often carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, followed by purification steps like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Cy7 carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Oxidation and Reduction: The dye can undergo oxidation and reduction reactions, altering its photophysical properties.
Conjugation Reactions: The polymethine chain can be modified through conjugation reactions to attach different functional groups
Common Reagents and Conditions:
Thionyl Chloride: Used to convert the carboxylic acid group into an acid chloride, which can then react with nucleophiles.
Alcohols and Amines: React with the carboxylic acid group to form esters and amides, respectively.
Strong Acids or Bases: Used to catalyze various reactions involving the carboxylic acid group
Major Products:
Esters and Amides: Formed through nucleophilic substitution reactions.
Modified Cyanine Dyes: Resulting from conjugation reactions with different functional groups
Scientific Research Applications
Cy7 carboxylic acid has a wide range of applications in scientific research, including:
Biological Imaging: Used in fluorescence imaging to visualize biological processes in vivo due to its near-infrared emission.
Molecular Probes: Employed as a molecular probe in various assays to detect specific biomolecules.
Drug Delivery: Utilized in the development of drug delivery systems where the dye helps track the distribution of therapeutic agents.
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation .
Mechanism of Action
The mechanism of action of Cy7 carboxylic acid involves its ability to absorb light in the near-infrared region and emit fluorescence. This property is due to the extended conjugation of the polymethine chain, which allows for efficient energy absorption and emission. The dye can be conjugated to various biomolecules, enabling it to target specific cellular structures or processes. Upon light activation, this compound can also generate reactive oxygen species, which can be used for therapeutic purposes .
Comparison with Similar Compounds
Cy5 Carboxylic Acid: Another cyanine dye with shorter wavelength absorption and emission.
Cy5.5 Carboxylic Acid: Similar to Cy5 but with slightly longer wavelength properties.
IRDye800CW: A near-infrared dye with similar applications in biological imaging
Uniqueness of Cy7 Carboxylic Acid: this compound stands out due to its longer wavelength absorption and emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Its high extinction coefficient and photostability make it a preferred choice for in vivo applications .
Properties
Molecular Formula |
C37H45ClN2O2 |
---|---|
Molecular Weight |
585.2 g/mol |
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |
InChI Key |
FOVQXMYLXAXGJR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C\C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
Origin of Product |
United States |
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